molecular formula C16H15ClN2O3S B3891001 N'-[2-(allyloxy)benzylidene]-4-chlorobenzenesulfonohydrazide

N'-[2-(allyloxy)benzylidene]-4-chlorobenzenesulfonohydrazide

Cat. No. B3891001
M. Wt: 350.8 g/mol
InChI Key: WQZXDAAHORZMKO-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)benzylidene]-4-chlorobenzenesulfonohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACBSH and is primarily used as a reagent in various chemical reactions. In

Mechanism of Action

The mechanism of action of ACBSH is not well understood. However, it is believed that ACBSH acts as a nucleophile in various chemical reactions, which allows it to participate in the formation of new chemical bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of ACBSH. However, it has been reported that ACBSH has low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ACBSH in lab experiments is its high purity and high yield. This makes it a reliable reagent for various chemical reactions. However, the limitations of ACBSH include its limited solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for research on ACBSH. One potential area of research is the development of new synthetic methods for ACBSH that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of ACBSH in medicinal chemistry, particularly in the development of new drugs. Additionally, further studies on the mechanism of action of ACBSH are needed to fully understand its potential applications in scientific research.

Scientific Research Applications

ACBSH has been widely used as a reagent in various chemical reactions. It has been used in the synthesis of various organic compounds, including pyrazoles, pyridines, and pyrimidines. ACBSH has also been used in the preparation of Schiff bases, which have potential applications in medicinal chemistry.

properties

IUPAC Name

4-chloro-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-2-11-22-16-6-4-3-5-13(16)12-18-19-23(20,21)15-9-7-14(17)8-10-15/h2-10,12,19H,1,11H2/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZXDAAHORZMKO-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-(allyloxy)benzylidene]-4-chlorobenzenesulfonohydrazide
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